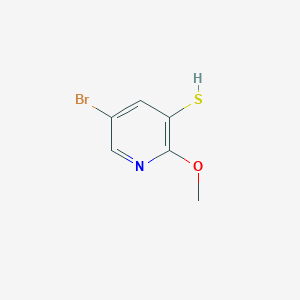

5-Bromo-2-methoxypyridine-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNOS |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

5-bromo-2-methoxypyridine-3-thiol |

InChI |

InChI=1S/C6H6BrNOS/c1-9-6-5(10)2-4(7)3-8-6/h2-3,10H,1H3 |

InChI Key |

CCDYFVFYJKKLGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)S |

Origin of Product |

United States |

The Significance of Pyridine Thiol Scaffolds in Chemical Research

The addition of a thiol (-SH) group to the pyridine (B92270) framework introduces a new layer of chemical reactivity and potential for biological interaction. Pyridine-thiols, also known as mercaptopyridines, are recognized for their ability to coordinate with metal ions, a property that has led to their use in catalysis and materials science. ontosight.ai The thiol group also imparts acidic properties to the molecule and can participate in various chemical transformations. ontosight.ai Furthermore, some pyridine-thiol derivatives have demonstrated biological activities, such as enzyme inhibition. ontosight.ai

Halogenated Pyridines: Versatile Building Blocks

Halogenated pyridines are crucial intermediates in organic synthesis, serving as versatile platforms for the construction of more complex molecules. nih.gov The carbon-halogen bond provides a reactive handle for a wide array of chemical transformations, most notably cross-coupling reactions. nih.gov This allows for the precise and regiocontrolled introduction of various functional groups onto the pyridine (B92270) ring.

The position of the halogen atom on the pyridine ring dictates its reactivity and the types of reactions it can undergo. nih.gov For instance, different strategies are employed for halogenation at the 2, 3, or 4-positions of the pyridine ring. nih.gov This selectivity is a powerful tool for chemists, enabling the targeted synthesis of specific isomers. The development of new and efficient methods for the selective halogenation of pyridines remains an active area of research, underscoring the importance of these compounds as synthetic building blocks. nih.gov

An Overview of Synthetic Utility in Heterocyclic Chemistry

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of this compound suggests that the primary disconnection would be the carbon-sulfur bond. This leads to two main synthetic strategies.

Strategy 1: Thiolation of a Pre-functionalized Pyridine Ring

This approach involves the introduction of the thiol group onto a pre-existing 5-bromo-2-methoxypyridine scaffold. The key disconnection is the C-S bond, leading back to a 5-bromo-3-halo-2-methoxypyridine or a related derivative that can be converted to the thiol. A crucial precursor in this route is 5-bromo-2-methoxypyridine . This intermediate can be synthesized from 2,5-dibromopyridine by selective methoxylation.

Strategy 2: Ring Construction

An alternative, though generally more complex, approach would involve the construction of the pyridine ring itself with the required substituents already in place or introduced during the cyclization process. This would involve ring-closing reactions of acyclic precursors containing the necessary carbon, nitrogen, and sulfur atoms.

Given the availability of substituted pyridines, the first strategy is often more practical and will be the focus of the subsequent discussion. The key precursor for the introduction of the thiol group would be a derivative of 5-bromo-2-methoxypyridine, such as a 3-amino or 3-hydroxy analog, which can then be converted to the thiol.

Classical Approaches to Pyridine-Thiol Synthesis

Classical methods for the synthesis of pyridine-thiols often rely on well-established, multi-step procedures.

Thiolation Reactions of Halopyridines

A common classical method for introducing a thiol group onto a pyridine ring is through the displacement of a halide with a sulfur nucleophile. For the synthesis of this compound, this would ideally involve the reaction of a 5-bromo-3-halo-2-methoxypyridine with a sulfur source like sodium hydrosulfide (B80085) (NaSH). However, the synthesis of the required 5-bromo-3-halo-2-methoxypyridine precursor can be challenging.

A more versatile classical approach is the Newman-Kwart rearrangement . wikipedia.orgorganic-chemistry.org This reaction sequence begins with a phenol, which is converted to an O-aryl thiocarbamate. Upon heating, this intermediate rearranges to the thermodynamically more stable S-aryl thiocarbamate, which can then be hydrolyzed to yield the desired thiol. wikipedia.orgorganic-chemistry.org

For the target molecule, this would involve the following hypothetical steps:

Synthesis of 5-bromo-2-methoxypyridin-3-ol.

Reaction of the pyridinol with a dialkylthiocarbamoyl chloride to form the O-pyridyl thiocarbamate.

Thermal rearrangement to the S-pyridyl thiocarbamate.

Hydrolysis to yield this compound.

The high temperatures often required for the rearrangement can be a limitation, potentially leading to side reactions. organic-chemistry.org

Ring-Closing Reactions Incorporating Thiol Functionality

The construction of the pyridine ring itself is another classical strategy. While less common for simple substituted pyridines, various condensation reactions can be envisioned. For instance, a Hantzsch-type pyridine synthesis could theoretically be adapted to incorporate a thiol group, though this would require specialized and often unstable starting materials. Another approach involves the reaction of 1,3-dicarbonyl compounds or their equivalents with a nitrogen source and a sulfur-containing component. For example, 2-mercaptopyrimidine (B73435) has been synthesized from 1,1,3,3-tetraethoxypropane (B54473) and thiourea. orgsyn.org A similar strategy for a substituted pyridine-3-thiol would be synthetically demanding.

Modern Catalytic Methods for Thiol Introduction

Modern synthetic chemistry offers more efficient and milder alternatives for the formation of carbon-sulfur bonds, primarily through the use of transition metal catalysis.

Palladium-Catalyzed Thiolations

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-S bond formation. sioc-journal.cn These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, a plausible route would involve the coupling of a 3-halo-5-bromo-2-methoxypyridine with a thiol surrogate, such as a protected thiol or a sulfide (B99878) salt. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

Recent advances have also demonstrated palladium-catalyzed versions of the Newman-Kwart rearrangement, which can proceed at significantly lower temperatures (around 100 °C) compared to the thermal process, thus offering a milder alternative for sensitive substrates. organic-chemistry.org

A hypothetical palladium-catalyzed thiolation could be represented as follows:

Copper-Mediated Thiolations

Copper-catalyzed C-S cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods. researchgate.net These reactions often utilize copper(I) salts as the catalyst and can be performed with a variety of sulfur sources, including thiols, disulfides, and even elemental sulfur. researchgate.netresearchgate.net

The synthesis of this compound via a copper-catalyzed route would likely involve the reaction of a 5-bromo-3-halo-2-methoxypyridine with a suitable sulfur nucleophile in the presence of a copper catalyst. Ligand-free copper-mediated protocols have also been developed, simplifying the reaction conditions. nsf.govnih.gov

A general representation of a copper-catalyzed thiolation is:

Applications of 5 Bromo 2 Methoxypyridine 3 Thiol in Complex Molecule Synthesis

As a Precursor for Nitrogen- and Sulfur-Containing Heterocycles

No specific research findings are available for the application of 5-Bromo-2-methoxypyridine-3-thiol (B6157505) in this area.

No specific research findings are available for the application of this compound in this area.

No specific research findings are available for the application of this compound in this area.

In the Construction of Polyfunctionalized Organic Scaffolds

No specific research findings are available for the application of this compound in this area.

Role in the Synthesis of Ligands for Catalysis

No specific research findings are available for the application of this compound in this area.

No specific research findings are available for the application of this compound in this area.

No specific research findings are available for the application of this compound in this area.

Development of Novel Synthetic Methodologies Using the Compound as a Key Intermediate

The inherent functionalities of this compound—a nucleophilic thiol, an electron-rich pyridine (B92270) ring, a bromo substituent amenable to cross-coupling reactions, and a methoxy (B1213986) group influencing the ring's electronics—render it a versatile platform for the development of novel synthetic strategies. While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key intermediate in various synthetic transformations.

The presence of the thiol group allows for a range of reactions, including S-alkylation, S-arylation, and the formation of disulfides. These transformations are fundamental in the synthesis of sulfur-containing heterocycles, which are prevalent in many biologically active compounds. For instance, the thiol can act as a nucleophile in addition reactions to activated double or triple bonds, leading to the formation of more complex substituted pyridines.

Furthermore, the bromine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, thereby facilitating the rapid diversification of the pyridine core. The interplay between the thiol and bromo functionalities allows for sequential or one-pot reactions, where the thiol is first reacted, followed by a cross-coupling reaction at the bromide site, or vice versa. This strategic functionalization is crucial for building molecular complexity in a controlled manner.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The unique structural features of this compound make it an attractive candidate for the design of novel MCRs.

The thiol group can participate as one of the key reactive components in various MCRs. For example, it can react with an aldehyde and an isocyanide in a Ugi-type reaction or with an aldehyde and a β-ketoester in a Hantzsch-type synthesis of dihydropyridines, although specific examples involving this particular thiol are not readily found in the literature.

One documented example of a multicomponent reaction involving a related bromo-methoxy-substituted aromatic compound is the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) with 3-amino-1,2,4-triazole and acetone. rug.nl This reaction leads to the formation of a complex tetracyclic heterocyclic system, highlighting the potential of such substituted building blocks in generating molecular diversity. While this example does not directly involve this compound, it underscores the utility of the bromo and methoxy-substituted aromatic core in facilitating complex bond-forming cascades.

Derivatives and Analogues of 5 Bromo 2 Methoxypyridine 3 Thiol

Design Principles for Structural Modification

The primary goal behind designing analogues of 5-Bromo-2-methoxypyridine-3-thiol (B6157505) is to investigate how changes in its molecular structure affect its chemical reactivity and potential utility as a chemical tool or intermediate. The design principles focus on three key positions: the C5 halogen, the C2 alkoxy group, and the C3 thiol group.

The C5 Position: The bromine atom is an electron-withdrawing group that influences the electronic distribution of the entire pyridine (B92270) ring. Replacing bromine with other halogens (fluorine, chlorine, iodine) allows for a systematic variation of electronegativity and size. This can modulate the acidity of the C3-thiol group and the susceptibility of the ring to nucleophilic or electrophilic attack.

The C2 Position: The methoxy (B1213986) group is an electron-donating group that also impacts the ring's electronics, albeit differently from the C5-halogen. Altering the length of the alkyl chain (e.g., to ethoxy or propoxy) can modify the compound's lipophilicity, which is a critical parameter for solubility and interactions with non-polar environments.

The C3 Position: The thiol (-SH) group is a key functional moiety. It is more acidic than its alcohol counterpart and its conjugate base, the thiolate anion (S⁻), is a potent nucleophile. researchgate.net Diversifying this position by replacing sulfur with its heavier chalcogen analogues, selenium (to form a selenol, -SeH) and tellurium (to form a tellurol, -TeH), can dramatically alter the acidity, nucleophilicity, and redox properties of the molecule.

These modifications are designed to build a library of related compounds, enabling a detailed exploration of structure-reactivity relationships (SRR).

Synthesis of Pyridine-Thiol Analogues with Varied Substituents

The synthesis of these analogues typically involves multi-step sequences starting from commercially available pyridine derivatives. A key challenge is the regioselective introduction of the thiol group at the C3 position. A recently developed practical method for synthesizing substituted pyridine-3-thiols involves a two-step procedure starting from 3-iodopyridines, using thiobenzoic acid as a sulfur donor, followed by hydrolysis. nuph.edu.ua This approach provides high yields and is suitable for a range of substituted pyridines. nuph.edu.ua

The synthesis of halogen analogues requires the preparation of the corresponding 5-halo-2-methoxypyridine precursors. A common strategy would be the iodination of these precursors at the 3-position, followed by conversion to the thiol.

Chloro Analogue: The synthesis could start from 5-chloro-2-methoxypyridine. Iodination at the 3-position, potentially via an electrophilic substitution, would yield 5-chloro-3-iodo-2-methoxypyridine. This intermediate can then undergo a copper-catalyzed coupling with thiobenzoic acid, followed by hydrolysis to yield 5-Chloro-2-methoxypyridine-3-thiol .

Fluoro Analogue: Similarly, starting with 5-fluoro-2-methoxypyridine, a parallel route of iodination and subsequent thiolation would produce 5-Fluoro-2-methoxypyridine-3-thiol .

Iodo Analogue: The iodo analogue, 5-Iodo-2-methoxypyridine-3-thiol , can be synthesized from a di-iodinated precursor, 3,5-diiodo-2-methoxypyridine, by selectively reacting the more labile C3-iodo position with the sulfur donor.

Table 1: Synthesis of Halogenated Analogues

| Analogue Name | Key Precursor | Proposed Synthetic Strategy |

|---|---|---|

| 5-Chloro-2-methoxypyridine-3-thiol | 5-Chloro-2-methoxypyridine | 1. Iodination at C3. 2. Cu-catalyzed reaction with thiobenzoic acid. 3. Hydrolysis. |

| 5-Fluoro-2-methoxypyridine-3-thiol | 5-Fluoro-2-methoxypyridine | 1. Iodination at C3. 2. Cu-catalyzed reaction with thiobenzoic acid. 3. Hydrolysis. |

| 5-Iodo-2-methoxypyridine-3-thiol | 3,5-Diiodo-2-methoxypyridine | 1. Selective Cu-catalyzed reaction with thiobenzoic acid at C3. 2. Hydrolysis. |

Varying the alkoxy group involves a nucleophilic aromatic substitution (SNAr) on a suitable di-halogenated pyridine. youtube.com For instance, reacting 2,5-dibromopyridine (B19318) with sodium ethoxide or sodium propoxide selectively substitutes the more reactive C2-bromine. chegg.com

Ethoxy Analogue: 2,5-Dibromopyridine can be reacted with sodium ethoxide to produce 5-bromo-2-ethoxypyridine. chegg.com Following the established method, this precursor would be iodinated at C3 and then converted to 5-Bromo-2-ethoxypyridine-3-thiol . nuph.edu.ua

Propoxy Analogue: A similar reaction with sodium propoxide would yield 5-bromo-2-propoxy-pyridine, which can then be transformed into 5-Bromo-2-propoxy-pyridine-3-thiol .

Table 2: Synthesis of Alkoxy Analogues

| Analogue Name | Key Precursor | Proposed Synthetic Strategy |

|---|---|---|

| 5-Bromo-2-ethoxypyridine-3-thiol | 5-Bromo-2-ethoxypyridine | 1. Iodination at C3. 2. Cu-catalyzed reaction with thiobenzoic acid. 3. Hydrolysis. |

| 5-Bromo-2-propoxy-pyridine-3-thiol | 5-Bromo-2-propoxy-pyridine | 1. Iodination at C3. 2. Cu-catalyzed reaction with thiobenzoic acid. 3. Hydrolysis. |

Introducing heavier chalcogens requires different synthetic approaches, often involving elemental selenium or tellurium.

Selenol Analogue: The synthesis of the selenol analogue can be achieved by reacting a 3-lithiated or 3-Grignard derivative of 5-bromo-2-methoxypyridine (B44785) with elemental selenium, followed by an acidic workup. A more direct route involves the reaction of a 3-halopyridine precursor with a reagent like sodium hydrogen selenide (B1212193) (NaHSe). Research on the synthesis of selenopheno[2,3-b]pyridines demonstrates methods for incorporating selenium into the pyridine scaffold. nih.gov

Tellurol Analogue: Tellurols are generally unstable and challenging to synthesize. wikipedia.org A common method involves the reduction of diaryl ditellurides. wikipedia.org A plausible route to 5-Bromo-2-methoxypyridine-3-tellurol would involve the reaction of 3-lithio-5-bromo-2-methoxypyridine with elemental tellurium to form a lithium tellurolate, which is then protonated. The synthesis of pyridyltellurium compounds has been reported, often starting from the insertion of tellurium into a lithiated pyridine or by reacting a halopyridine with an in situ generated telluride reagent like Na₂Te₂. rsc.orgmdpi.com

Investigation of Structure-Reactivity Relationships within Analogues

The structural modifications detailed above have predictable consequences on the reactivity of the analogues. The primary focus is on the acidity of the C3-XH bond (X = S, Se, Te) and the nucleophilicity of the corresponding anion.

Effect of Halogen: The electronegativity of the halogen at C5 influences the acidity of the C3-thiol. A more electronegative halogen (F > Cl > Br > I) will more strongly withdraw electron density from the ring, stabilizing the thiolate anion and thus increasing the acidity (lowering the pKa) of the thiol.

Effect of Alkoxy Group: The C2-alkoxy group is electron-donating via resonance. Increasing the size of the alkyl chain (methoxy to ethoxy to propoxy) has a minor electronic effect but increases lipophilicity.

Effect of Chalcogen: Acidity increases significantly down the chalcogen group (TeH > SeH > SH). Tellurols are the most acidic, followed by selenols and then thiols. wikipedia.org This trend is due to the decreasing bond strength of the H-X bond and the increasing size and polarizability of the chalcogen atom, which better stabilizes the negative charge in the conjugate base.

Table 3: Predicted Structure-Reactivity Relationships

| Analogue Type | Key Structural Change | Predicted Effect on Acidity of C3-XH Group | Predicted Effect on Nucleophilicity of C3-X⁻ Anion |

|---|---|---|---|

| Fluoro vs. Bromo | C5-Br → C5-F | Increase (Lower pKa) | Decrease |

| Iodo vs. Bromo | C5-Br → C5-I | Decrease (Higher pKa) | Increase |

| Ethoxy vs. Methoxy | C2-OMe → C2-OEt | Slight Decrease (Higher pKa) | Slight Increase |

| Selenol vs. Thiol | C3-SH → C3-SeH | Significant Increase (Lower pKa) | Increase (due to higher polarizability) |

| Tellurol vs. Thiol | C3-SH → C3-TeH | Very Significant Increase (Lowest pKa) | Highest Nucleophilicity |

Preparation of Prodrugs or Latent Forms of the Compound (if relevant to research strategy, not clinical)

For research applications, it is often necessary to mask a reactive functional group like a thiol to prevent unwanted side reactions, such as oxidation to a disulfide, or to control its release under specific conditions. These latent forms are analogous to prodrug strategies in drug development. frontiersin.org

A prominent strategy for masking thiols is the formation of a disulfide bond. youtube.com A disulfide-linked dimer of this compound could be synthesized. This latent form would be stable under normal conditions but could be cleaved back to the active thiol in a reducing environment, for example, in the presence of intracellular concentrations of glutathione (B108866) (GSH). nih.govyoutube.com This approach is a common research strategy for developing agents that are activated by specific cellular conditions. nih.gov

Another approach is the formation of a thioester or a thiolactone. researchgate.net For example, the thiol could be acylated to form a thioacetyl derivative. This thioester would be less reactive and could be hydrolyzed back to the free thiol under basic or enzymatic conditions. The use of δ-thiolactones has also been explored as a stable, latent form of thiol-containing compounds that can release the active thiol in vivo. researchgate.net These strategies provide researchers with tools to handle and deploy reactive thiols in a controlled manner.

Computational and Theoretical Studies of 5 Bromo 2 Methoxypyridine 3 Thiol

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Density Functional Theory (DFT) is a robust computational method used to determine the electron distribution and orbital energies of molecules like 5-Bromo-2-methoxypyridine-3-thiol (B6157505).

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. isca.menih.gov A smaller gap generally implies higher reactivity. scirp.org

For this compound, the electronic landscape is shaped by the interplay of its substituents. The methoxy (B1213986) group (-OCH₃) acts as a π-donor, increasing electron density on the pyridine (B92270) ring. The bromine atom (-Br) has a dual role, acting as a σ-acceptor and a weak π-donor. The thiol group (-SH) also contributes to the electronic structure, with the sulfur atom's lone pairs participating in resonance.

Computational models would likely show that the HOMO is primarily localized on the sulfur atom and the pyridine ring, indicating these are the main centers for nucleophilic attack. The LUMO is expected to be distributed across the pyridine ring, particularly on the carbon atoms, highlighting potential sites for electrophilic attack. Theoretical calculations on similar pyridine derivatives have shown that substituent positions significantly influence HOMO and LUMO energy levels. ampp.orgresearchgate.net

Illustrative Data: Frontier Molecular Orbital Properties (DFT/B3LYP/6-311G+(d,p))

| Property | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Highest Occupied Molecular Orbital; related to nucleophilicity. Primarily located on the thiol group and pyridine ring. |

| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital; related to electrophilicity. Distributed across the pyridine ring's π* system. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Energy difference; indicates chemical reactivity and stability. |

Note: The data in this table is illustrative and represents plausible values for this class of compound based on theoretical chemistry principles.

Conformational Analysis and Tautomerism (Thiol-Thione)

Heterocyclic compounds containing a thiol group adjacent to a nitrogen atom can exist in two tautomeric forms: the thiol (-SH) form and the thione (C=S) form. cdnsciencepub.comnih.gov In the case of this compound, this equilibrium is between the thiol form and its corresponding thione tautomer, 5-bromo-2-methoxy-1H-pyridine-3(2H)-thione.

Computational chemistry is used to determine the relative stability of these tautomers by calculating their ground-state energies. researchgate.netresearchgate.net Factors such as intramolecular hydrogen bonding, solvent effects, and electronic stabilization influence which tautomer is more favorable. For similar heterocyclic thiols, the thione form is often found to be more stable, but this can change depending on the solvent environment. cdnsciencepub.com

Furthermore, conformational analysis is performed to identify the most stable spatial arrangement of the molecule's substituents. For this compound, this involves studying the rotation around the C-O bond of the methoxy group and the C-S bond of the thiol group to find the lowest energy conformer.

Illustrative Data: Relative Energies of Tautomers

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Stability Notes |

|---|---|---|---|

| Thiol | 0.00 | 0.00 | Reference stability. |

| Thione | -2.50 | -0.85 | Predicted to be more stable in the gas phase, but less so in a polar solvent like water due to differential solvation effects. |

Note: The data in this table is illustrative. Negative values indicate greater stability relative to the thiol form. The specific values can vary based on the computational method and solvent model used.

Prediction of Reactivity and Selectivity via DFT Calculations

DFT-based reactivity descriptors help predict how and where a molecule will react. The Fukui function, f(r), is a key local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic and electrophilic attack. hackernoon.comwikipedia.orgresearchgate.net By condensing this function to atomic centers, one can rank the reactivity of each atom. scm.com

f+ indicates the propensity of an atomic site to accept an electron (nucleophilic attack).

f- indicates the propensity of a site to donate an electron (electrophilic attack).

Global descriptors like the electrophilicity index (ω) and chemical hardness (η) provide a general measure of a molecule's reactivity. mdpi.com For this compound, these calculations would likely identify the sulfur atom as the primary nucleophilic center (high f-), with the ring nitrogen also showing nucleophilic character. The carbon atoms of the pyridine ring, particularly those ortho and para to the nitrogen, would be identified as the main electrophilic sites (high f+).

Illustrative Data: Condensed Fukui Functions for Nucleophilic Attack (f+)

| Atom | f+ Value | Predicted Reactivity |

|---|---|---|

| N1 | 0.08 | Moderate electrophilic site. |

| C2 | 0.15 | Strong electrophilic site. |

| C4 | 0.12 | Strong electrophilic site. |

| C5 | 0.05 | Weak electrophilic site. |

| C6 | 0.14 | Strong electrophilic site. |

| S | 0.02 | Very weak electrophilic site. |

Note: The data in this table is illustrative. Higher f+ values indicate a greater susceptibility to nucleophilic attack.

To understand a chemical reaction's mechanism and kinetics, computational chemists model the transition state (TS)—the highest energy point along the reaction pathway. Finding the TS allows for the calculation of the activation energy, which determines the reaction rate.

For this compound, a key reaction could be a nucleophilic aromatic substitution (SNAr) or the S-alkylation of the thiol group. For an SNAr reaction, where a nucleophile attacks the pyridine ring, TS modeling would reveal whether the reaction proceeds via a concerted mechanism or a two-step pathway involving a stable intermediate. researchgate.netscispace.comnih.gov These calculations provide detailed geometric information about the TS, such as which bonds are breaking and forming, and help rationalize the observed regioselectivity of the reaction. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis) for Structural Elucidation of Intermediates

Computational methods are highly effective at predicting spectroscopic properties, which is crucial for verifying molecular structures and identifying transient intermediates.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. acs.orgrsc.orgnih.govimist.ma These predictions are invaluable for assigning experimental spectra and, critically, for distinguishing between the thiol and thione tautomers, as they would have significantly different chemical shifts. nih.gov

IR Spectroscopy: DFT calculations can compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This is useful for identifying functional groups. For instance, the thiol tautomer would show a characteristic S-H stretching vibration, while the thione form would exhibit a strong C=S stretching band at a different frequency.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. researchgate.net These calculations help understand the electronic transitions within the molecule, often involving the HOMO and LUMO.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts (GIAO-DFT)

| Carbon Atom | Predicted δ (ppm) - Thiol Form | Predicted δ (ppm) - Thione Form |

|---|---|---|

| C2 | 158.5 | 165.2 |

| C3 | 115.0 | 120.8 |

| C4 | 140.1 | 138.7 |

| C5 | 112.3 | 113.1 |

| C6 | 148.9 | 147.5 |

| -OCH₃ | 55.4 | 56.1 |

Note: This data is illustrative and shows how predicted chemical shifts can help differentiate between tautomers.

Molecular Dynamics Simulations for Solvent Effects and Conformational Preferences

While DFT calculations often model molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can explicitly model the interactions between the solute (this compound) and a large number of individual solvent molecules. illinois.edu

MD simulations provide a dynamic picture of how the molecule behaves over time in a solution. aip.org This is particularly useful for studying:

Solvent Effects: How different solvents (e.g., polar vs. non-polar) affect the tautomeric equilibrium and conformational preferences. researchgate.net Polar solvents might stabilize one tautomer over another through hydrogen bonding. researchgate.net

Conformational Preferences: MD can explore the full conformational landscape of the molecule, revealing the flexibility of the methoxy and thiol substituents and the average time spent in different rotational states.

Solvation Structure: MD can characterize the structure of the solvent shell around the molecule, identifying specific interactions like hydrogen bonds between the solvent and the molecule's nitrogen or sulfur atoms.

These simulations offer a bridge between the static picture from DFT and the dynamic reality of molecules in solution, providing a more complete understanding of the compound's behavior in a chemical or biological environment. nih.gov

In Silico Analysis of this compound: A Search for Binding Interactions

Despite a comprehensive search of scientific literature and databases, no specific computational or theoretical studies focusing on the in silico screening of this compound for protein binding interactions have been identified.

The exploration of a chemical compound's potential as a ligand for various proteins is a cornerstone of modern drug discovery and development. In silico screening, a computational method, plays a pivotal role in this process by predicting the binding affinity and interaction patterns between a small molecule and a protein target. This approach allows for the rapid and cost-effective evaluation of vast chemical libraries, prioritizing candidates for further experimental validation.

While computational studies are prevalent for a wide array of pyridine and thiol-containing compounds, demonstrating their potential as inhibitors for enzymes such as cyclooxygenase, phosphodiesterase, and urease, specific research on this compound is not publicly available. The scientific community often employs molecular docking simulations to virtually place a ligand into the active site of a protein, calculating a binding energy score and visualizing the potential intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

The general process for such an in silico investigation would involve:

Preparation of the Ligand: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of Protein Targets: A panel of proteins with known three-dimensional structures would be selected based on therapeutic relevance. The protein structures would be prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Molecular Docking Simulation: A docking algorithm would be used to predict the most likely binding poses of this compound within the active site of each target protein.

Analysis of Results: The results would be analyzed to identify the protein targets with the highest predicted binding affinities (lowest binding energies). The specific interactions between the compound and the amino acid residues of the protein would be examined to understand the basis of the predicted binding.

Future computational studies are required to elucidate the potential protein targets of this compound and to provide a rational basis for its further investigation in the context of ligand design.

Advanced Characterization Techniques for Research on 5 Bromo 2 Methoxypyridine 3 Thiol and Its Derivatives

High-Resolution Mass Spectrometry for Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 5-Bromo-2-methoxypyridine-3-thiol (B6157505). Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the determination of the exact elemental composition of the molecule.

For this compound (molecular formula C₆H₆BrNOS), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement matching this theoretical value provides strong evidence for the successful synthesis of the target compound.

Furthermore, HRMS is critical for assessing product purity. The high resolution allows for the separation and identification of signals from closely related impurities or by-products that might have similar nominal masses. Fragmentation analysis (MS/MS), often coupled with HRMS, involves inducing the fragmentation of the parent ion and analyzing the resulting fragment ions. mdpi.com The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation could involve the loss of the methoxy (B1213986) group (-OCH₃), the bromine atom (-Br), or cleavage of the C-S bond, providing further structural confirmation. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used for such analyses. mdpi.commdpi.com

Table 1: Theoretical HRMS Data for this compound

| Formula | Ion Type | Theoretical Monoisotopic Mass (m/z) |

|---|---|---|

| C₆H₆BrNOS | [M+H]⁺ | 221.9408 |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 Da.

X-ray Crystallography for Solid-State Structure Elucidation of Intermediates or Products

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide a wealth of structural information.

The analysis would yield exact bond lengths, bond angles, and torsion angles within the molecule. This data confirms the connectivity of the atoms—for instance, verifying the positions of the bromo, methoxy, and thiol groups on the pyridine (B92270) ring. It would also reveal the tautomeric form present in the solid state, specifically whether the sulfur atom exists as a thiol (-SH) or a thione (C=S). ubc.ca

Furthermore, X-ray crystallography provides crucial information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the thiol group or the pyridine nitrogen, and other non-covalent interactions. These interactions are fundamental to understanding the material's physical properties. Studies on related pyridine compounds have successfully used this technique to obtain detailed structural insights. nih.gov

Advanced NMR Spectroscopy (2D-NMR, Solid-State NMR) for Complex Structure Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in solution. While standard 1D ¹H and ¹³C NMR provide initial information, advanced techniques are often necessary for complex substituted heterocycles like this compound.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two protons on the pyridine ring and the protons of the methoxy group. Their chemical shifts and coupling patterns would provide initial structural clues. chemicalbook.com

2D-NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling, helping to map the connectivity of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the positions of substituents that lack protons (like the bromo and thiol groups) by observing their long-range correlations to nearby protons.

Solid-State NMR (ssNMR): This technique analyzes the compound in its solid, powdered form, which is useful if the material is insoluble or if single crystals for X-ray analysis cannot be obtained. researchgate.netnih.gov ssNMR can provide information about the different molecular conformations or packing arrangements present in the solid state. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shift Ranges

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet (s) |

| Aromatic (C4-H) | 7.5 - 7.8 | Doublet (d) |

| Aromatic (C6-H) | 8.0 - 8.3 | Doublet (d) |

Note: Predicted values are based on general data for substituted pyridines and thiols. Actual values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These techniques are complementary and can be used to confirm the presence of key structural motifs in this compound and to monitor reaction progress.

Key vibrational modes for this molecule include:

S-H Stretch: A weak band typically appearing around 2550-2600 cm⁻¹ in the IR spectrum is a key indicator of the thiol group. rsc.org

C-O Stretch: The ether linkage is expected to show a strong C-O stretching band, typically in the 1250-1000 cm⁻¹ region.

Pyridine Ring Vibrations: The aromatic ring exhibits several characteristic C=C and C=N stretching vibrations, usually between 1400 and 1600 cm⁻¹. acs.orgcdnsciencepub.com

C-Br Stretch: This vibration appears in the fingerprint region of the spectrum, typically at lower wavenumbers (500-600 cm⁻¹).

FT-IR and Raman spectroscopy are also valuable for reaction monitoring. For instance, during a reaction to introduce the thiol group, one could monitor the disappearance of a precursor's characteristic peak and the simultaneous appearance of the S-H stretching band to track the conversion. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies

| Functional Group / Bond | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |

| S-H Stretch | FT-IR, Raman | 2550 - 2600 |

| Pyridine Ring (C=C, C=N) | FT-IR, Raman | 1400 - 1600 |

| C-O-C Asymmetric Stretch | FT-IR | 1220 - 1280 |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that exhibits characteristic π→π* and n→π* transitions. ubc.ca The positions and intensities of the absorption bands are sensitive to the nature and position of substituents on the ring. The bromo, methoxy, and thiol groups all act as auxochromes, modifying the absorption profile compared to unsubstituted pyridine. Analyzing the UV-Vis spectrum can help confirm the electronic structure of the conjugated system.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While not all molecules fluoresce, many aromatic and heterocyclic compounds do. rsc.orgnih.gov Studying the fluorescence properties of this compound and its derivatives can provide insights into their excited-state behavior. The emission wavelength and quantum yield can be highly sensitive to the molecular environment, which has applications in the development of chemical sensors. rsc.org For some pyridine derivatives, protonation can significantly alter the fluorescence spectrum, leading to a redshift in emission. rsc.orgresearchgate.net

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Reaction Mixture Analysis and By-product Identification

Coupled chromatography-mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for analyzing complex mixtures. shimadzu.com In the context of synthesizing this compound, these methods are used to separate the desired product from unreacted starting materials, reagents, and any by-products formed during the reaction. researchgate.net

LC-MS: This is often the preferred method for moderately polar and thermally sensitive compounds like pyridine thiols. The sample is separated by HPLC, and the eluent is directly introduced into the mass spectrometer. This allows for the quantification of product purity and the identification of by-products based on their mass-to-charge ratios. nih.govnih.gov

GC-MS: This technique is suitable for volatile and thermally stable compounds. For less volatile compounds like thiols, derivatization is often required to increase their volatility. researchgate.net For example, silylation of the thiol group can make the molecule more amenable to GC analysis. chromforum.org The separation power of GC combined with the identification capability of MS makes it a powerful tool for detecting trace impurities. researchgate.net

By analyzing the reaction mixture, researchers can identify potential side reactions, such as over-alkylation, dimerization via disulfide bond formation, or substitution at unintended positions on the pyridine ring. This information is crucial for optimizing reaction conditions to maximize the yield and purity of the desired product.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-methoxy-3-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via halogenation and functionalization of pyridine precursors. For example, bromination of 2-methoxy-3-methylpyridine using N-bromosuccinimide (NBS) under controlled temperature (40–60°C) in a solvent like carbon tetrachloride or dimethylformamide (DMF) can yield the desired product. Optimization involves adjusting reaction time, stoichiometry of brominating agents, and inert atmosphere conditions to minimize side reactions like over-bromination or demethylation. Characterization via HNMR (e.g., singlet for methoxy protons at δ ~3.9 ppm) and mass spectrometry is critical for purity validation .

Q. How can HNMR and IR spectroscopy confirm the structure and purity of 5-Bromo-2-methoxy-3-methylpyridine?

Methodological Answer:

- HNMR : Key signals include the methoxy group (–OCH₃) as a singlet at δ 3.9–4.1 ppm, the methyl group (–CH₃) as a singlet at δ 2.4–2.6 ppm, and aromatic protons (pyridine ring) between δ 7.2–8.5 ppm. The absence of extraneous peaks indicates purity.

- IR : Stretching vibrations for C–Br (~550–600 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) confirm functional groups. Discrepancies in peak positions may suggest impurities or isomer formation .

Q. What safety protocols are recommended for handling 5-Bromo-2-methoxy-3-methylpyridine based on its GHS classification?

Methodological Answer: The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Handling requires:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (P261 precaution).

- Storage: Inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the bromine substituent’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine atom at the 5-position is activated for coupling due to electron-withdrawing effects from the methoxy group at position 2 and methyl at position 3. Steric hindrance from the methyl group may slow reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). Solvent choice (e.g., toluene/ethanol mixtures) and base (e.g., K₂CO₃) are critical for achieving >90% yield. Monitoring via TLC or HPLC ensures reaction completion .

Q. What crystallographic techniques are suitable for resolving the molecular conformation of brominated pyridine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is ideal. For example, related bromopyridines crystallize in monoclinic systems (space group P21/c) with unit cell parameters:

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from impurities or tautomerism. Strategies include:

- Comparative Analysis : Cross-reference HNMR, IR, and mass spectrometry with literature (e.g., Abramovitch’s work on pyridine derivatives).

- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons.

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict vibrational frequencies and NMR shifts to validate experimental data .

Q. What role does logP (partition coefficient) play in the compound’s application in medicinal chemistry?

Methodological Answer: The logP value of 2.16 (predicted via HPLC) indicates moderate lipophilicity, making the compound suitable for blood-brain barrier penetration in CNS drug candidates. However, high logP (>3) may reduce aqueous solubility. Researchers balance this by derivatizing the methoxy group (e.g., replacing with hydrophilic substituents) or formulating with cyclodextrins for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.